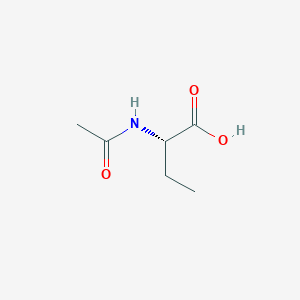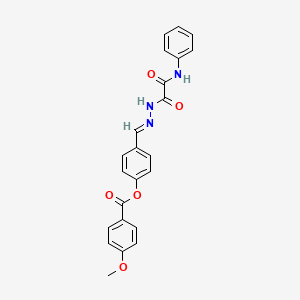![molecular formula C23H28O3 B11945051 2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone CAS No. 5341-00-4](/img/structure/B11945051.png)
2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is a complex organic compound with a unique structure that combines a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-2-naphthalenyl Group: This step involves the hydrogenation of naphthalene to produce decahydronaphthalene.
Attachment of the Propyl Chain: The decahydro-2-naphthalenyl group is then reacted with a propyl halide under basic conditions to form the 3-decahydro-2-naphthalenylpropyl intermediate.
Coupling with Hydroxynaphthoquinone: The final step involves coupling the intermediate with 3-hydroxynaphthoquinone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinone moiety can be reduced to form a hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学研究应用
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-3-(decahydro-2-naphthalenyl)-2-methylguanidine: Shares the decahydro-2-naphthalenyl group but differs in its functional groups and overall structure.
Propanenitrile, 3-(dimethylamino)-: Although structurally different, it shares some chemical properties and reactivity patterns.
Uniqueness
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is unique due to its combination of a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
5341-00-4 |
|---|---|
分子式 |
C23H28O3 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
3-[3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H28O3/c24-21-18-9-3-4-10-19(18)22(25)23(26)20(21)11-5-6-15-12-13-16-7-1-2-8-17(16)14-15/h3-4,9-10,15-17,24H,1-2,5-8,11-14H2 |
InChI 键 |
IFXSMZUKQQEJIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CC(CCC2C1)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



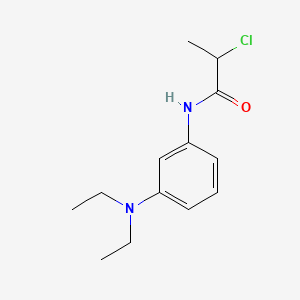

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
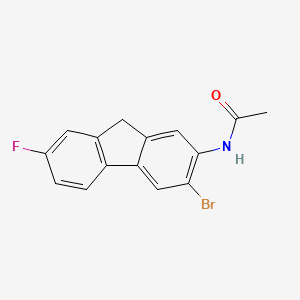
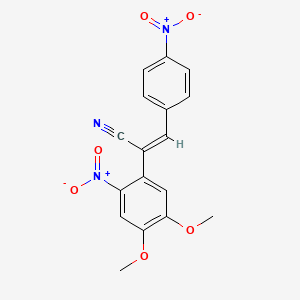
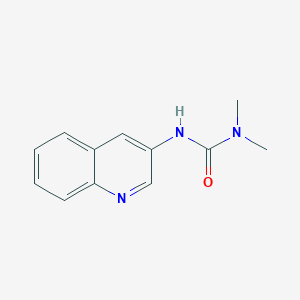
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
